molecular formula C10H8O2 B8694766 1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethylene)- CAS No. 33279-07-1

1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethylene)-

Cat. No. B8694766
CAS RN: 33279-07-1
M. Wt: 160.17 g/mol
InChI Key: TZEGKXPSKGBUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06130228

Procedure details

1-Indanone (Aldrich) (5.0 g, 37.8 mmol) in toluene (25 cm3) was added dropwise, to a stirring solution of sodium hydride (Aldrich) (1.8 g, 45.4 mmol 60% w/w dispersion in oil), ethyl formate (Aldrich) (5.6 g, 75.6 mmol) and toluene (50 cm3), under nitrogen, at 0° C. The reaction was stirred for 17 hours before adding water (50 cm3). The organic layer was washed with water and 2M NaOH. The combined aqueous extracts were acidified with 10 M HCl and the precipitate extracted with dichloromethane. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford a yellow-orange solid. An analytically pure sample was obtained by Kugelrohr distillation (0.01 mmHg/100° C.) to give a yellow solid m.p. 110-112° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[H-].[Na+].[CH:13](OCC)=[O:14].O>C1(C)C=CC=CC=1>[OH:14][CH:13]=[C:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]1=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.6 g
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water and 2M NaOH
EXTRACTION
Type
EXTRACTION
Details
the precipitate extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow-orange solid
CUSTOM
Type
CUSTOM
Details
An analytically pure sample was obtained by Kugelrohr distillation (0.01 mmHg/100° C.)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OC=C1C(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.